molecular formula C9H5NO5 B2660790 4-Hydroxy-6-nitrocoumarin CAS No. 1641-03-8

4-Hydroxy-6-nitrocoumarin

Cat. No. B2660790
CAS RN: 1641-03-8
M. Wt: 207.141
InChI Key: XTXOVXNASJNYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-nitrocoumarin is a compound with the molecular formula C9H5NO5 . It is also known by other names such as 4-hydroxy-6-nitrochromen-2-one and 4-hydroxy-6-nitro-2H-chromen-2-one .


Synthesis Analysis

New coumarin derivatives, including 4-Hydroxy-6-nitrocoumarin, can be chemically synthesized from 4-hydroxycoumarin . The structures of these synthesized compounds are confirmed by nuclear magnetic resonance data .


Molecular Structure Analysis

The molecular weight of 4-Hydroxy-6-nitrocoumarin is 207.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass of the compound are both 207.01677226 g/mol .


Chemical Reactions Analysis

The new coumarin derivatives synthesized from 4-hydroxycoumarin were investigated for antimetastatic activity against lung carcinoma cells . Several of these compounds showed good to mild inhibitory effects on lung cancer cell motility .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 92.4 Ų . It has a heavy atom count of 15 and a complexity of 332 . The compound is canonicalized .

Scientific Research Applications

Anticancer Potential

  • 6-Nitro-7-hydroxycoumarin, a close derivative, shows selective anti-proliferative effects and can induce apoptosis in renal carcinoma cells by modulating mitogen-activated protein kinases. This suggests potential applications in cancer treatment, particularly for renal cell carcinoma (Finn, Creaven, & Egan, 2003).
  • A similar study demonstrates the irreversible cytotoxicity of 6-Nitro-7-hydroxycoumarin and 3,6,8-trinitro-7-hydroxycoumarin in human malignant melanoma cells. These compounds inhibit DNA synthesis and show potential as therapeutic agents for malignant melanoma (Finn, Creaven, & Egan, 2004).

Chemical Synthesis and Interaction

  • In a study on the synthesis of nitrotetrahydrobenzo[c]chromenones and dihydrodibenzo[b,d]furans, 6-Hydroxy-3-nitrocoumarin derivatives reacted with various dienes in aqueous media, highlighting the compound's role in chemical synthesis (Amantini et al., 2003).
  • The crystal structures of 3-Nitrocoumarin derivatives, including 4-Hydroxy-3-nitrocoumarin, demonstrate antimicrobial activity and clarify enol-keto tautomerism and solvatochromism, crucial for understanding molecular interactions (Fujii, Mano, & Hirayama, 2006).

Antioxidant Properties

  • Imino and amino derivatives of 4-Hydroxy coumarins, including 4-Hydroxy-6-nitrocoumarin, exhibit significant antioxidant activity. These derivatives were evaluated for their radical scavenging activity and potential to inhibit lipid peroxidation (Vukovic et al., 2010).

Antiparasitic and Antimicrobial Applications

  • New coumarin complexes, including 4-Hydroxy-3-Nitrocoumarin derivatives, were synthesized and shown to have antiparasitic activity against Trypanosoma cruzi strains. This indicates its potential use in treating parasitic infections (Alcantara et al., 2015).
  • Another study highlighted the synthesis, characterization, and biological activities of coordination compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one, demonstrating antimicrobial and cytotoxic activities (Aiyelabola et al., 2017).

Fluorescent Probes and Detection Techniques

  • 6-Nitrocoumarin has been used as a substrate for fluorescent detection of nitroreductase activity in Sporothrix schenckii, a pathogenic fungus. This application is significant in microbiological studies and diagnostics (Stopiglia et al., 2013).

Future Directions

Coumarins, including 4-Hydroxy-6-nitrocoumarin, have various medicinal purposes . They have been reported to have inhibitory effects on various types of cancer, mainly by regulating cell proliferation and apoptosis . This suggests potential future directions for the use of 4-Hydroxy-6-nitrocoumarin in cancer treatment.

properties

IUPAC Name

4-hydroxy-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO5/c11-7-4-9(12)15-8-2-1-5(10(13)14)3-6(7)8/h1-4,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXOVXNASJNYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-nitrocoumarin

Citations

For This Compound
13
Citations
M Priya, SK Sripathi, P Lalitha - Journal of Chemical and …, 2018 - researchgate.net
The objective of the present investigation was to synthesize nitro and bromo derivatives of 4-hydroxycoumarins, 4, 7-dihydroxycoumarins and their C-methylated derivatives by …
Number of citations: 1 www.researchgate.net
A Saleem, SM Bukhari, A Zaidi, U Farooq… - Brazilian Journal of …, 2020 - SciELO Brasil
… , the chemical shifts for 4-hydroxy-6-nitrocoumarin moiety are similar to previously described compounds, thereby confirming the integrity of 4-hydroxy-6-nitrocoumarin moiety with the …
Number of citations: 4 www.scielo.br
KD Kaufman, DW McBride… - The Journal of Organic …, 1965 - ACS Publications
Surprisingly, the results were not the same as in the 7-hydroxycoumarin series. A linear furocoumarin was not obtained owing to the formation of an oxazolo-coumarin (Via) during an …
Number of citations: 8 pubs.acs.org
Y Shizuri, K Kato, Y Hirata, A Murobushi… - Journal of the Chemical …, 1969 - pubs.rsc.org
… In the product from 4-hydroxy-6-nitrocoumarin the ratio of the two isomers is the reverse of that obtained with the other 4-hydroxycoumarins and with 4-hydroxy-6-methyl2-pyrone. …
Number of citations: 3 pubs.rsc.org
A NISHIYAMA, H ETO, M IGUCHI… - Chemical and …, 1983 - jstage.jst.go.jp
… Anodic Oxidation of 4-Hydroxy-6-nitrocoumarin (3) in the Presence of NaHCO3 A solution of 3 (414 mg) in MeOH (200ml) containing NaHCO3 (2.0 g) and LiClO4 (4.3 g) was …
Number of citations: 7 www.jstage.jst.go.jp
西山敦子, 衛藤英男, 井口正信, 山村庄亮 - … and Pharmaceutical Bulletin, 1983 - jlc.jst.go.jp
… Anodic Oxidation of 4-Hydroxy-6-nitrocoumarin (3) in the Presence of NaHCO3 A solution of 3 (414 mg) in MeOH (200ml) containing NaHCO3 (2.0 g) and LiClO4 (4.3 g) was …
Number of citations: 3 jlc.jst.go.jp
HK Chaudhari, A Pahelkar, BS Takale - Tetrahedron Letters, 2017 - Elsevier
… Initially, 4-hydroxy-6-nitrocoumarin was heated at 120 C with 1 equivalents of d-glucose and 1 equivalents of KOH in dimethyl sulfoxide (DMSO) as solvent. We could obtain 45% yield …
Number of citations: 13 www.sciencedirect.com
V Colotta, L Cecchi, F Melani, G Filacchioni… - Journal of …, 1991 - Elsevier
… of series 7 and 8 was achieved by means of the general procedure outlined in Scheme I; that is, by cyclizing the arylhydrazones 10a-10h of 3-acetyl-4-hydroxy-6nitrocoumarin (9a) or 3-…
Number of citations: 22 www.sciencedirect.com
V COLOITA, L CECCHI, F MELANI, G FILACCHIONI - 1990 - academia.edu
… of series 7 and 8 was achieved by means of the general procedure outlined in Scheme I; that is, by cyclizing the arylhydrazones 10a-10h of 3-acetyl-4-hydroxy-6nitrocoumarin (9a) or 3-…
Number of citations: 0 www.academia.edu
EEN Vlachou, I Fotopoulos, C Gabriel, E Pontiki… - European Journal of …, 2022 - Elsevier
… The 6-amino-4-hydroxycoumarin (8) [38] was prepared by reduction of 4-hydroxy-6-nitrocoumarin with Pd/C in methanol under H 2 atmosphere at rt for 2 ​h in 99% yield. The …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.